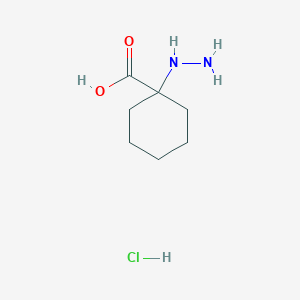
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . This compound is characterized by the presence of a hydrazine group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Scientific Research Applications
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Cyclohexanone derivatives: These compounds share the cyclohexane ring structure but differ in the functional groups attached.
Hydrazine derivatives: Compounds with hydrazine groups exhibit similar reactivity but may have different applications based on their overall structure.
Carboxylic acid derivatives: These compounds have carboxylic acid groups but vary in the attached substituents, influencing their chemical properties and uses.
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-hydrazinylcyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-9-7(6(10)11)4-2-1-3-5-7;/h9H,1-5,8H2,(H,10,11);1H |
InChI Key |
XABLMPHZOCASFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















